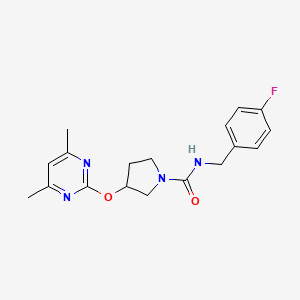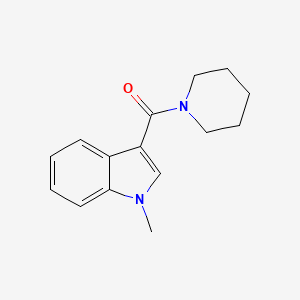![molecular formula C20H19N3O3 B2835040 3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 859663-36-8](/img/structure/B2835040.png)
3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a pyrimido group, which is a type of nitrogen-containing heterocycle . The 3,4-dimethoxyphenethyl group is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyrimido rings, as well as the 3,4-dimethoxyphenethyl group . These groups would likely contribute to the overall polarity, shape, and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and pyrimido rings, and the 3,4-dimethoxyphenethyl group. The indole ring is known to undergo electrophilic substitution reactions, while the pyrimido ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and ether groups would likely make it relatively non-polar, suggesting that it might be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A novel series of derivatives related to the chemical structure have been synthesized and characterized, demonstrating the compound's potential in forming the basis for various chemical reactions and structural analyses. For instance, Rajaraman et al. (2017) synthesized a new series of derivatives, emphasizing their molecular structure, DFT studies, and antimicrobial activities. These compounds have been evaluated for their potential as NLO (Non-Linear Optical) materials and for their antimicrobial properties through molecular docking studies, showcasing the compound's versatility in scientific research (Rajaraman, G. Sundararajan, N. K. Loganath, & K. Krishnasamy, 2017).
Charge Carrier and Optoelectronic Properties
The optoelectronic and charge transfer properties of related indole derivatives have been explored at both molecular and solid-state levels, indicating the potential use of such compounds in semiconductor devices and other electronic applications. Irfan et al. (2019) investigated various optoelectronic properties, highlighting how the indole and phenyl units contribute to superior hole mobility, which is crucial for the development of efficient organic semiconductor devices (Irfan, A. R. Chaudhry, A. Al‐Sehemi, M. Assiri, & A. Hussain, 2019).
Antimicrobial Applications
Studies have shown the antimicrobial potential of derivatives, indicating their use in developing new antimicrobial agents. For example, the synthesis and antimicrobial activity assessment of pyrimidino derivatives by Chauhan et al. (2017) demonstrated significant activity against test microbes, suggesting the synergistic effect of combining indole and benzene nuclei in a single molecule for enhanced antimicrobial efficacy (Chauhan, A. A. Siddiqi, & J. Dwivedi, 2017).
Material Science and Polymer Research
The compound and its derivatives have also been investigated for their applications in material science, particularly in the synthesis of novel polyimides. Wang et al. (2006) focused on synthesizing new pyridine-containing polyimides, demonstrating their solubility and thermal stability, which are crucial for their application in advanced materials and engineering (Wang, Yan-feng Li, Shujiang Zhang, Tao Ma, Yu Shao, & Xin Zhao, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-16-8-7-13(11-17(16)26-2)9-10-23-12-21-18-14-5-3-4-6-15(14)22-19(18)20(23)24/h3-8,11-12,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUVIRBYUNAUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2834958.png)
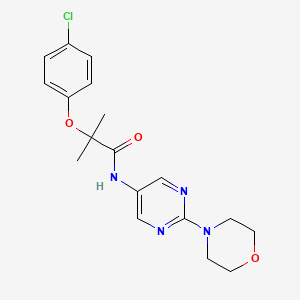
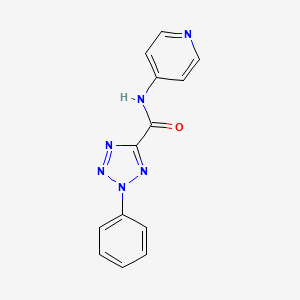
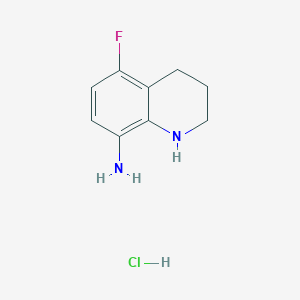
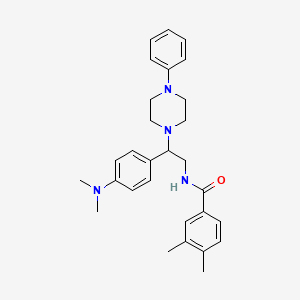
![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
